1-ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

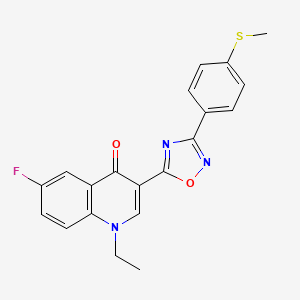

The compound 1-ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a quinolin-4-one derivative with distinct structural features:

- Quinolinone core: A nitrogen-containing heterocycle with a ketone group at position 4.

- Substituents: 1-Ethyl group: Enhances lipophilicity and modulates steric interactions. 3-(4-(Methylthio)phenyl)-1,2,4-oxadiazole: The oxadiazole ring acts as a bioisostere, while the 4-(methylthio)phenyl group contributes to electronic and hydrophobic interactions.

The molecular formula is estimated as C₂₁H₁₇FN₃O₂S, with a molecular weight of approximately 381.44 g/mol (calculated based on structural analogs). The methylthio (SMe) group at the para position of the phenyl ring differentiates it from similar compounds, influencing both electronic and solubility profiles .

Properties

IUPAC Name |

1-ethyl-6-fluoro-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O2S/c1-3-24-11-16(18(25)15-10-13(21)6-9-17(15)24)20-22-19(23-26-20)12-4-7-14(27-2)8-5-12/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOGLMHNIADYQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a quinoline core and various functional groups, suggests a variety of biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of the compound is C24H23FN4O2S. The synthesis involves several steps, including the formation of the oxadiazole moiety through cyclization reactions and subsequent substitution reactions to introduce the piperidine and methylthio groups.

| Component | Description |

|---|---|

| Molecular Formula | C24H23FN4O2S |

| Core Structure | Quinoline |

| Functional Groups | Fluorine, Methylthio, Oxadiazole |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinoline moieties. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound exhibits promising antibacterial properties. Research indicates that derivatives with similar structural features possess activity against Gram-positive bacteria and moderate effects against Gram-negative strains such as E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some related compounds have been reported as low as 50 µM against E. coli .

Antioxidant Activity

Oxadiazole derivatives are known for their antioxidant properties. Studies have demonstrated that compounds with this scaffold can effectively scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases .

Case Studies

-

Anticancer Activity Assessment

- A study evaluated the cytotoxic effects of related quinoline derivatives on human cancer cell lines. Results indicated that compounds with oxadiazole functionalities exhibited IC50 values in the micromolar range, suggesting potent anticancer activity.

- Antibacterial Efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 1-Ethyl-6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS: 1260730-64-0)

- Structural Differences :

- Position 6 : Methyl (CH₃) vs. fluoro (F) in the target compound.

- Oxadiazole substituent : 4-(Trifluoromethyl)phenyl (CF₃) vs. 4-(methylthio)phenyl (SMe).

- Lipophilicity: The logP of the CF₃ analog is lower (more polar) compared to the SMe-containing target compound. Molecular Weight: 399.37 g/mol vs. ~381.44 g/mol, suggesting the target compound may exhibit better membrane permeability .

2.2. 6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one (CAS: 931364-59-9)

- Structural Differences :

- Position 1 : A bulky 4-fluorobenzyl group vs. the simpler ethyl group in the target compound.

- Oxadiazole substituent : 4-Methylphenyl (CH₃) vs. 4-(methylthio)phenyl (SMe).

- Polarity: The 4-methylphenyl group is less polar than SMe, which may limit interactions with hydrophilic binding pockets. Molecular Weight: 439.5 g/mol vs. ~381.44 g/mol, indicating the target compound has a lower risk of violating Lipinski’s rule of five .

2.3. 1-[[3-[2-(4-Chlorophenyl)ethyl]-1,2,4-oxadiazol-5-yl]methyl]-1,7-dihydro-7-methyl-6H-Purin-6-one (AM-0902)

- Structural Differences: Core structure: Purinone vs. quinolinone. Oxadiazole substituent: 4-Chlorophenethyl vs. 4-(methylthio)phenyl.

- Key Implications: Bioactivity: The purinone core targets adenosine receptors, whereas quinolinones are often explored for kinase inhibition or antimicrobial activity. Solubility: The piperazine-like substituents in AM-0902 improve aqueous solubility compared to the target compound’s hydrophobic SMe group .

Research Implications and Limitations

- Theoretical Insights : The target compound’s methylthio group offers unique electronic and steric properties compared to CF₃ or CH₃ analogs, making it a candidate for targeting hydrophobic enzyme pockets.

- Gaps in Data : Experimental data on binding affinity, solubility, or pharmacokinetics are absent in the provided evidence. Further studies using density functional theory (DFT) or biological assays are needed to validate these hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.